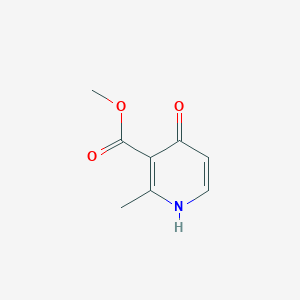
Methyl 4-hydroxy-2-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-2-methylnicotinate is an organic compound belonging to the class of nicotinates It is a derivative of nicotinic acid (vitamin B3) and features a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-2-methylnicotinate typically involves the esterification of 4-hydroxy-2-methylnicotinic acid. One common method is the reaction of 4-hydroxy-2-methylnicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction yields this compound with high purity and yield .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure safety, cost-effectiveness, and high yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the esterification process. Additionally, the purification steps, such as recrystallization or distillation, are crucial to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Formation of 4-oxo-2-methylnicotinate.
Reduction: Formation of 4-hydroxy-2-methylnicotinic alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Methyl 4-hydroxy-2-methylnicotinate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments
Mécanisme D'action
The mechanism of action of Methyl 4-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets. It is believed to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is mediated through the release of prostaglandin D2, which acts locally due to its short half-life .
Comparaison Avec Des Composés Similaires
Methyl nicotinate: Another ester of nicotinic acid, used for similar applications but with different pharmacokinetic properties.
Ethyl 4-hydroxy-2-methylnicotinate: Similar structure but with an ethyl ester group, leading to different reactivity and solubility.
4-Hydroxy-2-methylnicotinic acid: The parent acid form, which lacks the ester group and has different chemical properties
Uniqueness: Methyl 4-hydroxy-2-methylnicotinate is unique due to its specific ester group, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in the formulation of topical medications and in organic synthesis .
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
methyl 2-methyl-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-5-7(8(11)12-2)6(10)3-4-9-5/h3-4H,1-2H3,(H,9,10) |
Clé InChI |
MBQYDRYYSFDXGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C=CN1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


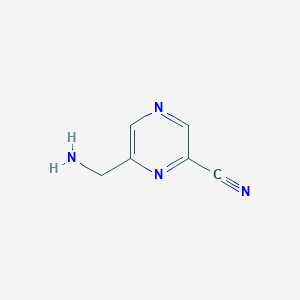
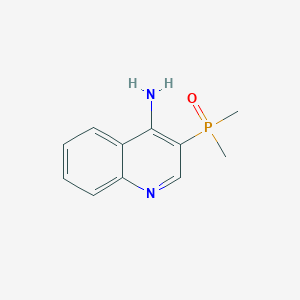
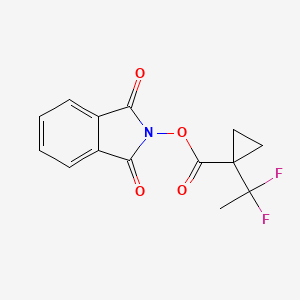


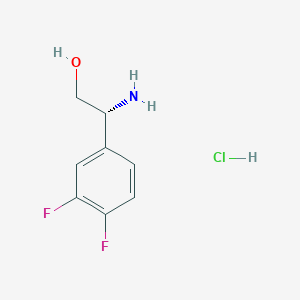
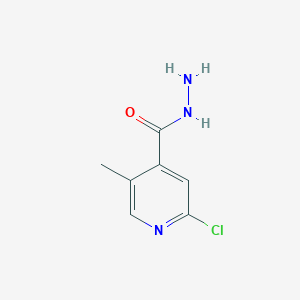
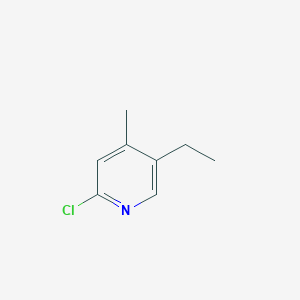
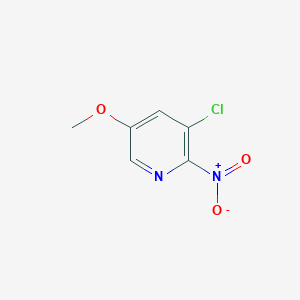
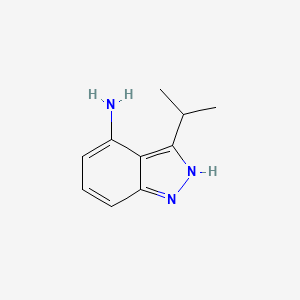
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)

![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)

